molecular formula C29H30F2N2O2 B10836700 1-Benzyl-N-(3,4-difluorobenzyl)-6-isopropoxy-2-isopropyl-1H-indole-3-carboxamide

1-Benzyl-N-(3,4-difluorobenzyl)-6-isopropoxy-2-isopropyl-1H-indole-3-carboxamide

Cat. No.: B10836700
M. Wt: 476.6 g/mol
InChI Key: UJUPJZYUKBFHHO-UHFFFAOYSA-N
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Description

The compound “US8524917, 12” is a ligand known for its interaction with the sphingosine-1-phosphate receptor 3.

Preparation Methods

The synthetic routes and reaction conditions for “US8524917, 12” involve multiple steps. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

“US8524917, 12” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound “US8524917, 12” has a wide range of scientific research applications It is used in chemistry for studying ligand-receptor interactions and in biology for investigating cellular signaling pathwaysAdditionally, it is used in the industry for various chemical processes and product development .

Mechanism of Action

The mechanism of action of “US8524917, 12” involves its interaction with the sphingosine-1-phosphate receptor 3. This interaction leads to the modulation of cellular signaling pathways, affecting various physiological processes. The molecular targets and pathways involved include the sphingosine-1-phosphate receptor 3 and associated signaling cascades .

Comparison with Similar Compounds

“US8524917, 12” can be compared with other similar compounds that interact with the sphingosine-1-phosphate receptor 3. Some of these similar compounds include “US8524917, 29” and “US8563594, 170”. The uniqueness of “US8524917, 12” lies in its specific binding affinity and selectivity for the sphingosine-1-phosphate receptor 3, which distinguishes it from other related compounds .

Properties

Molecular Formula

C29H30F2N2O2

Molecular Weight

476.6 g/mol

IUPAC Name

1-benzyl-N-[(3,4-difluorophenyl)methyl]-2-propan-2-yl-6-propan-2-yloxyindole-3-carboxamide

InChI

InChI=1S/C29H30F2N2O2/c1-18(2)28-27(29(34)32-16-21-10-13-24(30)25(31)14-21)23-12-11-22(35-19(3)4)15-26(23)33(28)17-20-8-6-5-7-9-20/h5-15,18-19H,16-17H2,1-4H3,(H,32,34)

InChI Key

UJUPJZYUKBFHHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(N1CC3=CC=CC=C3)C=C(C=C2)OC(C)C)C(=O)NCC4=CC(=C(C=C4)F)F

Origin of Product

United States

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